![molecular formula C13H18N2O3S2 B4268003 methyl 5-ethyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4268003.png)
methyl 5-ethyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate
Overview
Description
Methyl 5-ethyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 5-ethyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which regulates inflammation and immune responses.
Biochemical and Physiological Effects:
Methyl 5-ethyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes. It also reduces the levels of pro-inflammatory cytokines and increases the levels of anti-inflammatory cytokines. Additionally, it has been shown to increase the levels of acetylcholine, a neurotransmitter involved in memory and learning.
Advantages and Limitations for Lab Experiments
Methyl 5-ethyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It is also soluble in various solvents, making it easy to use in different experimental conditions. However, the compound has some limitations, including its low bioavailability and poor pharmacokinetic properties. These limitations make it challenging to use in vivo studies and clinical trials.
Future Directions
There are several future directions for the research of methyl 5-ethyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate. One direction is to improve the compound's pharmacokinetic properties to increase its bioavailability and efficacy in vivo. Another direction is to investigate its potential use in combination therapy with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
Scientific Research Applications
Methyl 5-ethyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation in the brain.
properties
IUPAC Name |
methyl 5-ethyl-2-(morpholine-4-carbothioylamino)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-3-9-8-10(12(16)17-2)11(20-9)14-13(19)15-4-6-18-7-5-15/h8H,3-7H2,1-2H3,(H,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVFLVBUZUEBGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=S)N2CCOCC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-ethyl-2-[(morpholin-4-ylcarbonothioyl)amino]thiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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